2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile
Description
2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile (C₁₅H₁₃NO₂, molecular weight: 239.27 g/mol) is a nitrile derivative featuring a hydroxyl group and a benzyloxy-substituted phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral ligands. Its structural uniqueness arises from the combination of a polar nitrile group, a hydroxyl group capable of hydrogen bonding, and a benzyloxy moiety that enhances lipophilicity and steric bulk. The compound is synthesized via methods such as Pd-catalyzed coupling reactions or Hoesch reactions, as evidenced by its role in the preparation of anthranil derivatives and dopamine receptor ligands .
Properties
IUPAC Name |
2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMAAYCULGLKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and a suitable benzyl halide (such as benzyl chloride or benzyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium bicarbonate (NaHCO₃) and a catalyst like potassium iodide (KI) in a solvent such as acetonitrile (CH₃CN) at 60°C for 30 hours.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters.
Pathways Involved: By inhibiting MAO-B, the compound increases the levels of neurotransmitters like dopamine, which can have neuroprotective effects and reduce oxidative stress.
Comparison with Similar Compounds
2-(4-(Benzyloxy)phenyl)acetonitrile
- Molecular Formula: C₁₅H₁₃NO
- Molecular Weight : 223.27 g/mol
- Key Differences : Lacks the hydroxyl group at the α-carbon, reducing hydrogen-bonding capacity and solubility in polar solvents.
- Applications : Widely used as a precursor for synthesizing arylacetonitrile derivatives and heterocyclic compounds .
(2-Hydroxyphenyl)acetonitrile
- Molecular Formula: C₈H₇NO
- Molecular Weight : 133.15 g/mol
- Key Differences : The hydroxyl group is located on the ortho-position of the phenyl ring, leading to intramolecular hydrogen bonding and altered reactivity compared to the para-substituted target compound.
- Safety Data : Classified as a skin and eye irritant (similar to Category 2 hazards) .
4-Hydroxybenzyl Cyanide (4-Hydroxyphenylacetonitrile)
2-Hydroxy-2-(4-(methylthio)phenyl)acetonitrile
- Molecular Formula: C₉H₉NOS
- Molecular Weight : 179.24 g/mol
- Key Differences : Substitution of benzyloxy with methylthio enhances sulfur-mediated reactivity (e.g., nucleophilic substitution) and lipophilicity.
- Synthesis : Prepared via thiomethylation of phenylacetonitrile derivatives .
Physicochemical Properties Comparison
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|
| 2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile | Not reported | Moderate (acetonitrile, DMF) | 2.8 |
| 2-(4-(Benzyloxy)phenyl)acetonitrile | Not reported | High (acetonitrile) | 3.1 |
| (2-Hydroxyphenyl)acetonitrile | Not reported | High (ethanol, water) | 1.2 |
| 4-Hydroxybenzyl Cyanide | 130–132 | High (water, methanol) | 0.9 |
| 2-Hydroxy-2-(4-(methylthio)phenyl)acetonitrile | Not reported | Low (hexane, ether) | 3.5 |
Notes:
Target Compound
- Synthesis: Pd-catalyzed coupling of 4-(benzyloxy)phenylboronic acid with α-hydroxyacetonitrile precursors . Cyanomethylation of 4-(benzyloxy)benzaldehyde followed by hydroxylation .
Analogues
Reactivity Trends :
- The α-hydroxyl group in the target compound facilitates oxidation to ketones or participation in nucleophilic additions.
- Benzyloxy-substituted derivatives exhibit stability under acidic conditions but undergo debenzylation under hydrogenolysis .
Biological Activity
2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile, also known by its CAS number 58327-40-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group and a benzyloxy substituent on a phenyl ring, contributing to its unique reactivity and biological profile. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives containing the benzyloxy moiety have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
Anticancer Effects
Studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives have demonstrated selective cytotoxicity against T-lymphoblastic cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidase (MAO), which plays a role in neurodegenerative diseases such as Parkinson's disease. Inhibiting MAO-B can lead to increased levels of neuroprotective neurotransmitters .
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases .
Study on MAO-B Inhibition
A recent study synthesized novel compounds related to this compound and evaluated their MAO-B inhibitory activity. One compound demonstrated an IC50 value of 0.062 µM, indicating potent inhibition. Additionally, it exhibited neuroprotective effects and anti-neuroinflammatory properties, suggesting its potential as a therapeutic agent for Parkinson's disease .
Antimicrobial Activity Evaluation
Another investigation assessed the antimicrobial efficacy of benzyloxy-substituted compounds against various pathogens. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for 2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile?
The synthesis typically involves condensation reactions or cyanoethylation of benzyloxy-substituted aromatic precursors. A common approach includes:
- Step 1 : Protection of the hydroxyl group on 4-hydroxyphenylacetonitrile using benzyl bromide under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy moiety.
- Step 2 : Hydroxylation at the α-position via oxidation or nucleophilic addition, depending on the starting material.
Key characterization methods include ¹H/¹³C NMR to confirm the benzyloxy group and hydroxyl proton, and FT-IR to validate the nitrile (-C≡N) and hydroxyl (-OH) functional groups .
Basic: How to characterize the stability of this compound under varying experimental conditions?
Stability studies should focus on:
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and monitor for exothermic/endothermic events.
- Photostability : Expose the compound to UV-Vis light and analyze degradation products via HPLC-MS.
- Hydrolytic Stability : Test in aqueous buffers (pH 4–9) at 25–60°C, quantifying residual intact compound using reversed-phase chromatography.
Current safety data sheets indicate the compound is stable under recommended storage (room temperature, inert atmosphere) but lack decomposition thresholds, necessitating empirical validation .
Basic: What analytical techniques are critical for structural elucidation of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₃NO₂) and isotopic patterns.
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in aromatic regions and assign hydroxyl/benzyloxy substituents.
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions, if single crystals are obtainable.
Cross-referencing with safety data sheets (e.g., CAS 918344-20-4) ensures alignment with reported molecular weights and functional groups .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal conditions:
- Reaction Path Search : Use software like GRRM or Gaussian to model intermediates and activation energies.
- Data-Driven Optimization : Apply ICReDD’s approach (computational + experimental feedback loops) to narrow down solvent systems, catalysts, and temperatures.
For example, simulate the electrophilic substitution at the benzyloxy group to prioritize substituents with minimal steric hindrance .
Advanced: How to resolve contradictions in reported toxicity data for this compound?
Conflicting toxicity classifications (e.g., Category 4 oral toxicity vs. unclassified carcinogenicity) require:
- In Vitro Assays : Test cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines.
- In Vivo Studies : Conduct acute toxicity trials in rodent models, monitoring for H302 (harmful if swallowed) and H315 (skin irritation) endpoints.
- Meta-Analysis : Compare with structurally similar compounds (e.g., 4-hydroxybenzyl cyanide) to identify structure-activity relationships (SARs).
Current safety data sheets lack IARC/OSHA carcinogenicity classifications, emphasizing the need for independent validation .
Advanced: What strategies mitigate risks during large-scale handling of this nitrile compound?
- Engineering Controls : Use closed-system reactors and scrubbers to capture HCN vapor (a potential decomposition byproduct).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and respiratory protection (NIOSH-approved for organic vapors).
- Waste Management : Neutralize waste with alkaline hydrogen peroxide to convert nitriles to less toxic carboxylates.
Refer to OSHA/NIOSH guidelines for handling acetonitrile derivatives and monitor for symptoms like respiratory irritation (H335) .
Advanced: How to design kinetic studies for its degradation in environmental matrices?
- Pseudo-First-Order Kinetics : Monitor degradation in soil/water systems under controlled pH, temperature, and microbial activity.
- LC-QTOF-MS : Identify transformation products (e.g., benzaldehyde derivatives) and propose degradation pathways.
- QSAR Modeling : Predict environmental half-lives using log Kow and soil sorption coefficients (Koc).
Prioritize conditions mimicking natural ecosystems (e.g., UV exposure for photolysis studies) .
Basic: What are the key differences in reactivity between this compound and its deprotected analog (2-Hydroxy-2-(4-hydroxyphenyl)acetonitrile)?
- Benzyloxy Group Effects : The benzyl ether protects the phenolic -OH, reducing susceptibility to oxidation but increasing lipophilicity.
- Nucleophilic Reactivity : The nitrile group remains electrophilic, but steric hindrance from the benzyloxy moiety may slow nucleophilic additions.
Comparative studies using TLC and kinetic assays (e.g., reaction with Grignard reagents) highlight these differences .
Advanced: How to validate synthetic intermediates using hyphenated chromatography techniques?
- LC-MS/MS : Couple liquid chromatography with tandem MS to detect trace impurities (e.g., benzyl bromide residuals).
- GC-FID/MS : Analyze volatile byproducts (e.g., benzyl alcohol) during workup steps.
- Method Validation : Follow ICH Q2(R1) guidelines for linearity, precision, and LOD/LOQ.
Cross-reference with CAS 14191-95-8 (4-hydroxyphenylacetonitrile) for retention time benchmarking .
Advanced: What mechanistic insights guide the design of novel derivatives for biological screening?
- Pharmacophore Modeling : Identify the hydroxyl-nitrile motif as a hydrogen-bond donor/acceptor for enzyme inhibition.
- SAR Exploration : Modify the benzyloxy group to introduce electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and assess bioactivity shifts.
- In Silico Docking : Target receptors like tyrosine kinases or cytochrome P450 enzymes using AutoDock Vina.
Prior work on agrochemical fungicides (e.g., carboxamide derivatives) provides a template for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
